1-Azido-1-deoxy-b-D-lactopyranoside
Overview
Description
1-Azido-1-deoxy-b-D-lactopyranoside is a chemical compound with the molecular formula C12H21N3O10 and a molecular weight of 367.31 g/mol It is a derivative of lactose, where the hydroxyl group at the anomeric carbon is replaced by an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-1-deoxy-b-D-lactopyranoside can be synthesized through the azidation of 1-deoxy-1-iodo-b-D-lactopyranoside. The reaction typically involves the use of sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces the iodine atom.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically stored at low temperatures (−20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-1-deoxy-b-D-lactopyranoside primarily undergoes click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming triazole linkages .
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: This reaction requires a copper(I) catalyst, such as copper(I) iodide, and a reducing agent like sodium ascorbate.
Major Products:
Scientific Research Applications
1-Azido-1-deoxy-b-D-lactopyranoside has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1-Azido-1-deoxy-b-D-lactopyranoside involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and material science.
Comparison with Similar Compounds
- 1-Azido-1-deoxy-b-D-galactopyranoside
- 2-Azido-2-deoxy-D-glucose
- 6-Azido-6-deoxy-D-galactose
- 6-Azido-6-deoxy-D-glucose
Comparison: 1-Azido-1-deoxy-b-D-lactopyranoside is unique due to its lactose-derived structure, which provides distinct reactivity and properties compared to other azido sugars. For example, 1-Azido-1-deoxy-b-D-galactopyranoside and 2-Azido-2-deoxy-D-glucose are derived from galactose and glucose, respectively, and exhibit different reactivity patterns in click chemistry reactions .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOYNMRZUBUGGP-DCSYEGIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472313 | |
Record name | 514012_ALDRICH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69266-16-6 | |
Record name | 514012_ALDRICH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-1-deoxy-β-D-lactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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